4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide
Description
4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS: 1021224-60-1) is a benzamide derivative featuring a sulfamoyl group substituted with ethyl and phenyl moieties, linked to a 3-methyl-1,2-oxazol-5-yl amine (). Its molecular formula is C₁₉H₂₅N₃O₄S, with a molecular weight of 391.4845 g/mol. The compound’s structure combines a benzamide core with a sulfonamide bridge and a heterocyclic oxazole ring, which are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-22(16-7-5-4-6-8-16)27(24,25)17-11-9-15(10-12-17)19(23)20-18-13-14(2)21-26-18/h4-13H,3H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUHYNUBGVOGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[ethyl(phenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide, with CAS number 1021224-44-1, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structure that combines a sulfamoyl group with an oxazole moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is , and it has a molecular weight of 385.4 g/mol. The structure includes a benzamide core substituted with an ethyl(phenyl)sulfamoyl group and a 3-methyl-1,2-oxazole ring.
Antitumor Activity
Recent studies have indicated that benzamide derivatives, including compounds similar to this compound, exhibit significant antitumor properties. For example, compounds containing the benzamide structure have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR leads to reduced cellular levels of NADPH and NADP+, destabilizing the enzyme and ultimately inhibiting tumor growth .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival. The structural features of the sulfamoyl and oxazole groups may facilitate interactions with target proteins, leading to altered enzyme activity and subsequent effects on cellular processes.
Case Studies
- In vitro Studies : In laboratory settings, compounds similar to this benzamide derivative have been tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting that these compounds could serve as potential chemotherapeutic agents.
- Animal Models : In vivo experiments using mouse models have demonstrated that administration of related benzamide derivatives resulted in significant tumor regression compared to control groups. These findings support further exploration into the clinical applications of such compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Sulfamoyl Group : The presence of the sulfamoyl group enhances solubility and may improve binding affinity to target enzymes.
- Oxazole Ring : The oxazole moiety is known for its ability to participate in hydrogen bonding, which can be crucial for interaction with biological targets.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Sulfamoyl and Heterocyclic Moieties
Compound LMM5
- Structure : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide ().
- Key Differences :
- Sulfamoyl substituents : Benzyl and methyl vs. ethyl and phenyl in the target compound.
- Heterocycle : 1,3,4-oxadiazole instead of 1,2-oxazole.
- Additional groups : A 4-methoxyphenylmethyl substituent on the oxadiazole.
- The 1,3,4-oxadiazole may enhance metabolic stability but reduce π-π stacking interactions due to its planar structure .
Compound LMM11
- Structure : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide ().
- Key Differences :
- Sulfamoyl substituents : Cyclohexyl and ethyl vs. ethyl and phenyl.
- Heterocycle : 1,3,4-oxadiazole with a furan substituent.
- Implications: The bulky cyclohexyl group may hinder binding to sterically sensitive targets.
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methoxybenzamide
Functional Group Variations and Pharmacokinetic Profiles
Solubility Trends :
Metabolic Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
